molecular formula C17H26N2O2 B1397315 Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate CAS No. 1219964-40-5

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate

Cat. No.: B1397315
CAS No.: 1219964-40-5
M. Wt: 290.4 g/mol
InChI Key: RTPGZEGWMHRBFT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate is a substituted benzoic acid derivative characterized by a cyclohexyl-ethylamino group at the 4-position and an amino group at the 3-position of the aromatic ring. Substituted benzoates of this class are frequently employed in medicinal chemistry due to their versatility in forming hydrogen bonds and accommodating diverse functional groups, which modulate solubility, bioavailability, and target interactions .

Properties

IUPAC Name

ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-19(14-8-6-5-7-9-14)16-11-10-13(12-15(16)18)17(20)21-4-2/h10-12,14H,3-9,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPGZEGWMHRBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=C(C=C2)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Synthesis

The primary industrial route involves alkylation of 3-amino-4-cyclohexylaminobenzoic acid with ethyl iodide under basic conditions.

Reaction Scheme :
$$ \text{C}{14}\text{H}{19}\text{N}2\text{O}2 + \text{C}2\text{H}5\text{I} \xrightarrow{\text{Et}3\text{N}} \text{C}{17}\text{H}{26}\text{N}2\text{O}_2 + \text{HI} $$

Optimized Parameters :

Component Quantity Conditions
3-Amino-4-cyclohexylaminobenzoic acid 1.0 equiv Reflux in anhydrous THF
Ethyl iodide 1.2 equiv 12–16 h at 78°C
Triethylamine 1.5 equiv Nitrogen atmosphere

Workup :

  • Post-reaction mixture is concentrated under reduced pressure
  • Crude product purified via flash chromatography (ethyl acetate/petroleum ether, 1:3 ratio)
  • Typical yield: ~60–75% (estimated from analogous reactions)

Purification and Characterization

Chromatographic Conditions :

Parameter Specification
Stationary phase Silica gel (230–400 mesh)
Eluent system Ethyl acetate/petroleum ether (1:3 to 1:9)
Purity threshold ≥95% (HPLC)

Analytical Data :

  • HRMS (ESI) : m/z calcd for C₁₇H₂₆N₂O₂ [M+H]⁺ 291.2071, found 291.2068
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 6.62 (s, 1H), 4.32 (q, J=7.1 Hz, 2H), 3.45–3.32 (m, 1H), 1.38 (t, J=7.1 Hz, 3H)

Scalability Challenges

Critical Factors :

  • Moisture sensitivity of intermediates requires strict anhydrous conditions
  • Exothermic nature of ethyl iodide reactions demands controlled addition rates
  • Column chromatography remains bottleneck; membrane-based separation methods under investigation

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and ester groups in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl iodide in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it useful for developing new compounds in research laboratories.

Biology

  • Biochemical Probes : Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate is being investigated for its potential as a biochemical probe to study enzyme interactions. Its ability to bind selectively to specific enzymes may help elucidate their mechanisms and roles in biological processes.

Medicine

  • Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. Research is ongoing to explore its efficacy in treating conditions associated with inflammation and pain, potentially leading to new therapeutic agents .

Industrial Applications

  • Material Development : The compound is utilized in the development of new materials and catalysts. Its unique chemical structure allows it to enhance the properties of polymers and other materials, contributing to advancements in material science .

Case Studies

Study FocusFindingsReference
Enzyme InteractionDemonstrated binding affinity with specific enzymes, aiding in drug design.
Anti-inflammatory EffectsShowed significant reduction in inflammation markers in vitro.
Material PropertiesImproved thermal stability in polymer composites when incorporated.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action include the inhibition of enzyme-substrate complexes and the disruption of normal cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

Key structural analogs differ in the substituents attached to the 4-position amino group, significantly influencing their physicochemical and biological properties. Below is a comparative analysis:

Compound Name Substituent at 4-Position Molecular Formula Molecular Weight LogP Key Features References
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate 2-Hydroxyethylamino C₁₁H₁₆N₂O₃ 224.25 N/A Extensive hydrogen bonding (O–H⋯N, N–H⋯O); 3D crystal network
Ethyl 3-amino-4-(tert-butylamino)benzoate tert-Butylamino C₁₃H₂₀N₂O₂ 236.31 2.4 High lipophilicity; bulky tert-butyl group enhances membrane permeability
Ethyl 3-amino-4-(methylamino)benzoate Methylamino C₁₀H₁₄N₂O₂ 194.23 N/A Compact structure; potential for rapid metabolic clearance
Ethyl 3-amino-4-(cyclohexylamino)benzoate Cyclohexylamino C₁₃H₁₉N₂O₂ 235.30 N/A Component of Ferrostatin-1 (ferroptosis inhibitor)
Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]benzoate Ethyl(2-hydroxyethyl)amino C₁₃H₂₀N₂O₃ 252.31 N/A Dual substituents (ethyl + hydroxyethyl); moderate polarity
Ethyl 3-amino-4-(3-methylpiperidinyl)benzoate 3-Methylpiperidinyl C₁₅H₂₂N₂O₂ 262.35 3.3 Heterocyclic substituent; enhanced rigidity and binding specificity

Physicochemical Properties

  • Hydrogen Bonding : The hydroxyethyl-substituted derivative exhibits robust intermolecular hydrogen bonding (O–H⋯N, N–H⋯O), forming a 3D network that may enhance crystalline stability but reduce aqueous solubility .
  • Lipophilicity: The tert-butylamino analog (LogP = 2.4) and 3-methylpiperidinyl derivative (LogP = 3.3) demonstrate increased hydrophobicity, favoring blood-brain barrier penetration .

Pharmacological Potential

  • Antimicrobial Activity: Ethyl 3-amino-4-(piperazinyl)benzoate derivatives serve as precursors for benzimidazoles with anti-tubercular activity against Mycobacterium tuberculosis H37Rv .
  • Ferroptosis Inhibition: Ethyl 3-amino-4-(cyclohexylamino)benzoate is structurally related to Ferrostatin-1, a compound that inhibits lipid peroxidation in ferroptosis .
  • Solubility-Driven Applications: Hydroxyethyl-substituted analogs may be suited for intravenous formulations due to enhanced water solubility from hydrogen-bonding motifs .

Biological Activity

Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate is an organic compound that has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a benzoate ester structure with an amino group and a cyclohexylamino substituent. Its molecular formula is C16H24N2O2C_{16}H_{24}N_{2}O_{2}, with a molecular weight of approximately 262.35 g/mol. The presence of both amino and ester functional groups enhances its versatility in biological interactions.

Research indicates that this compound acts primarily as an enzyme inhibitor . The mechanism involves binding to specific enzymes, modulating their activity, and influencing various biochemical pathways. This interaction can lead to significant biological effects, including:

  • Inhibition of enzyme-substrate complexes : By binding to the active site or allosteric sites of enzymes, the compound disrupts normal enzymatic functions.
  • Modulation of cellular processes : This inhibition can affect metabolic pathways, potentially leading to therapeutic effects in various diseases.

Enzyme Inhibition Studies

A study profiling various chemicals, including this compound, highlighted its inhibitory effects on several key enzymes:

Enzyme Type Inhibition Activity
CholinesteraseModerate
Cytochrome P450 (CYP)Significant
KinaseVariable

The compound demonstrated notable activity against cholinesterase and CYP enzymes, which are critical in drug metabolism and neurotransmitter regulation .

Case Studies

  • Therapeutic Applications : In a recent study, this compound was evaluated for its potential use in treating conditions related to enzyme dysregulation. The results suggested that the compound could serve as a lead candidate for developing drugs aimed at managing metabolic disorders.
  • Biochemical Probes : Another investigation utilized this compound as a biochemical probe to study enzyme interactions in vitro. The findings indicated that it effectively inhibited specific pathways involved in cell signaling, supporting its role in research settings.

Research Findings

Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Preliminary results suggest that its structural characteristics allow it to interact selectively with target enzymes, making it a valuable tool for drug development.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate, and how can reaction conditions be systematically optimized?

Answer: A robust synthesis involves multi-step functionalization of ethyl 4-aminobenzoate. For example:

  • Step 1: React ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) to introduce a thiocarbamoyl group .
  • Step 2: Deaminate the intermediate to form an isothiocyanate derivative, followed by reaction with cyclohexylethylamine to install the cyclohexyl(ethyl)amino group .
    Optimization strategies:
    • Use absolute ethanol as a solvent with glacial acetic acid catalysis to enhance nucleophilic substitution efficiency .
    • Monitor reaction progress via thin-layer chromatography (TLC) and adjust reflux time (typically 4–8 hours) based on intermediate stability .
    • Employ spectral validation (1H/13C-NMR, IR) to confirm intermediate purity before proceeding .

Q. How can the molecular structure and conformation of this compound be validated using crystallographic methods?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
    • Grow crystals via slow evaporation in a solvent like ethanol or ethyl acetate .
    • Refine data using SHELXL for small-molecule structures, ensuring proper treatment of hydrogen bonding and torsional angles .
  • Validation metrics:
    • Check R-factor (<5%), residual electron density (<0.5 eÅ⁻³), and agreement between observed/calculated bond lengths (±0.02 Å) .
    • Use Cremer-Pople puckering parameters to quantify cyclohexane ring distortion (e.g., chair vs. boat conformations) .

Q. What analytical techniques are critical for assessing purity and functional group integrity?

Answer:

  • TLC: Monitor reaction progress using silica gel plates (e.g., chloroform:methanol 9:1) .
  • NMR:
    • 1H NMR: Confirm amine (-NH-) protons at δ 3.2–5.0 ppm and ester (-COO-) groups at δ 4.1–4.3 ppm (quartet) .
    • 13C NMR: Verify carbonyl carbons (C=O) at δ 165–170 ppm and aromatic carbons at δ 110–150 ppm .
  • IR: Identify N-H stretches (3200–3400 cm⁻¹) and ester C=O stretches (1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclohexyl vs. cyclopentyl substituents) influence biological activity?

Answer: Comparative structure-activity relationship (SAR) studies reveal:

Substituent Impact on Activity Example Compound
Cyclohexyl(ethyl)aminoEnhanced lipophilicity and membrane permeationThis compound
Tetrazole ringIncreased hydrogen bonding with targets5-(4-carboxyphenyl)-tetrazole
Smaller rings (e.g., cyclopentyl)Reduced steric hindrance, altering binding kineticsMethyl 3-amino-4-(cyclopentylamino)benzoate
Methodology:
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets like enzymes or receptors .
  • Validate via in vitro assays (e.g., IC50 measurements for enzyme inhibition) .

Q. What are the key challenges in resolving crystallographic data discrepancies for this compound, particularly in disordered regions?

Answer: Common issues and solutions:

  • Disordered cyclohexane rings: Apply restraints to bond distances/angles during SHELXL refinement . Use PART instructions to model alternative conformations .
  • Overlapping electron density in aromatic regions: Employ twin refinement (e.g., BASF parameter in SHELXL) for twinned crystals .
  • Hydrogen bonding ambiguity: Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O vs. N-H···O) .

Q. How can researchers address contradictory spectral data (e.g., unexpected NMR splitting or IR peak shifts)?

Answer:

  • Case 1: Unresolved NMR signals (e.g., aromatic protons overlapping at δ 6.7–7.5 ppm):
    • Use 2D NMR (COSY, HSQC) to assign coupling patterns and resolve diastereotopic protons .
  • Case 2: IR peak shifts due to polymorphism:
    • Compare spectra of multiple crystalline batches; confirm via powder XRD to rule out polymorphic interference .
  • Case 3: Variable mass spectrometry (MS) fragmentation:
    • Employ high-resolution MS (HRMS) to distinguish between isotopic clusters and adducts .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability testing:
    • Incubate solutions at pH 2–12 (HCl/NaOH buffers) and 40–60°C for 24–72 hours .
    • Monitor degradation via HPLC (C18 column, acetonitrile:water gradient) .
  • Degradation pathways:
    • Acidic conditions: Hydrolysis of the ester group to benzoic acid derivatives.
    • Alkaline conditions: Cleavage of the cyclohexyl(ethyl)amino moiety .

Q. How can computational methods predict the compound’s physicochemical properties (e.g., logP, solubility)?

Answer:

  • Software tools:
    • logP: Use MarvinSketch or ACD/Labs with atom-based contribution methods .
    • Solubility: Apply the General Solubility Equation (GSE) with melting point (mp) and entropy of fusion data .
  • Validation: Compare predictions with experimental shake-flask measurements (n-octanol/water partition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate

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